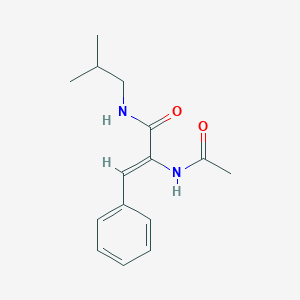
alpha-Acetamido-N-isobutylcinnamamide
Description
alpha-Acetamido-N-isobutylcinnamamide is a cinnamamide derivative characterized by an acetamido group at the alpha position and an N-isobutyl substitution. Its structure comprises a cinnamoyl backbone (β-phenylacrylamide) modified with an acetylated amino group and a branched isobutyl chain.
Properties
CAS No. |
100908-60-9 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(Z)-2-acetamido-N-(2-methylpropyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H20N2O2/c1-11(2)10-16-15(19)14(17-12(3)18)9-13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3,(H,16,19)(H,17,18)/b14-9- |
InChI Key |
JHYOKMWELVCJKM-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C(=CC1=CC=CC=C1)NC(=O)C |
Isomeric SMILES |
CC(C)CNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C |
Canonical SMILES |
CC(C)CNC(=O)C(=CC1=CC=CC=C1)NC(=O)C |
Synonyms |
alpha-Acetamido-N-isobutyl-beta-phenylacrylamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogs
Functional Group Analysis
- Acetamido Group: Common to all listed analogs. In this compound, this group may enhance hydrogen-bonding capacity compared to non-acetylated analogs.
- This contrasts with linear alkyl chains in other analogs (e.g., omega-ethoxycarbonylmethyl derivatives in ).
- Cinnamoyl Backbone : Unique to this compound, this aromatic system may confer rigidity and π-π stacking interactions, differentiating it from furan- or indole-containing analogs .
Research Findings and Hypotheses
Physicochemical Properties
- Solubility : The cinnamoyl backbone may reduce aqueous solubility relative to pyridine or thioamide analogs.
- Stability : The acetamido group could increase hydrolytic stability compared to ester-containing analogs (e.g., alpha-Acetamido-1-methyl-3-indolepropionic acid methyl ester) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


